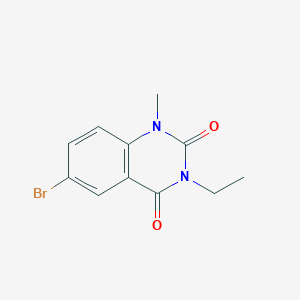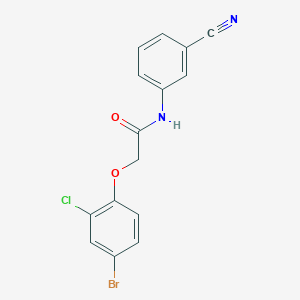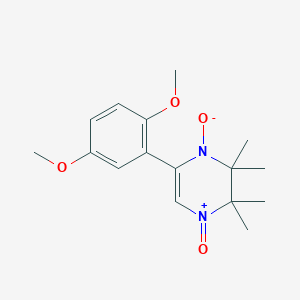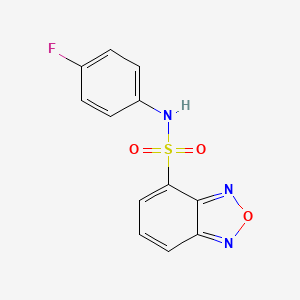![molecular formula C17H17Cl2NO4S2 B4702402 N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4702402.png)
N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Vue d'ensemble
Description
N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DB844 and has been shown to have potent anti-parasitic properties. DB844 has been synthesized using various methods, and its mechanism of action, biochemical, and physiological effects have been extensively studied. In
Mécanisme D'action
The exact mechanism of action of DB844 is not fully understood. However, it is believed to act by inhibiting the enzyme farnesyl pyrophosphate synthase (FPPS), which is involved in the synthesis of isoprenoids. Isoprenoids are essential for the survival of parasites and cancer cells. DB844 has been shown to inhibit the growth of parasites and cancer cells by disrupting the synthesis of isoprenoids.
Biochemical and Physiological Effects:
DB844 has been shown to have potent anti-parasitic and anti-cancer properties. It has been shown to inhibit the growth of parasites and cancer cells by disrupting the synthesis of isoprenoids. DB844 has also been shown to have low toxicity in mammalian cells, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
DB844 has several advantages for lab experiments. It has been shown to have potent anti-parasitic and anti-cancer properties, making it a promising candidate for further development as a therapeutic agent. DB844 has also been shown to have low toxicity in mammalian cells, making it a safer alternative to other anti-parasitic and anti-cancer agents. However, DB844 has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of DB844. One direction is to further explore its anti-parasitic properties. DB844 has shown activity against various protozoan parasites, but its efficacy against other parasitic infections needs to be investigated. Another direction is to further explore its anti-cancer properties. DB844 has shown activity against various cancer cell lines, but its efficacy in vivo needs to be investigated. Additionally, the mechanism of action of DB844 needs to be further elucidated to better understand how it inhibits the growth of parasites and cancer cells. Finally, new synthesis methods for DB844 need to be developed to improve its yield and solubility.
Applications De Recherche Scientifique
DB844 has been extensively studied for its anti-parasitic properties. It has been shown to have potent activity against various protozoan parasites, including Leishmania donovani, Trypanosoma cruzi, and Toxoplasma gondii. DB844 has also been shown to have activity against multidrug-resistant strains of Leishmania donovani. In addition to its anti-parasitic properties, DB844 has also been studied for its potential as an anti-cancer agent. It has been shown to have activity against various cancer cell lines, including breast cancer, prostate cancer, and colon cancer.
Propriétés
IUPAC Name |
N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4S2/c18-14-2-1-3-15(19)13(14)11-25-9-6-20-26(21,22)12-4-5-16-17(10-12)24-8-7-23-16/h1-5,10,20H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPRKQFGNGQFGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCSCC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(5-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4702325.png)
![2-[(N,N-dimethylglycyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4702330.png)
![N-cyclopropyl-2-[(2,6-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4702338.png)

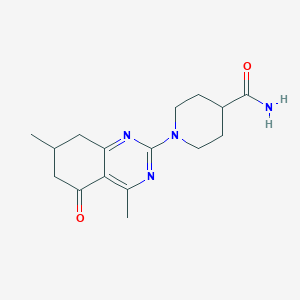
![8-allyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4702369.png)
![N-benzyl-2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4702377.png)
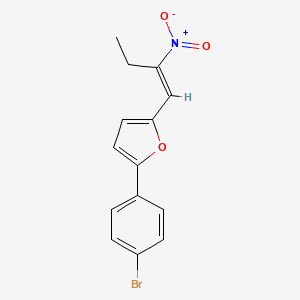
![3-[5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-propyl-4H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine](/img/structure/B4702390.png)

